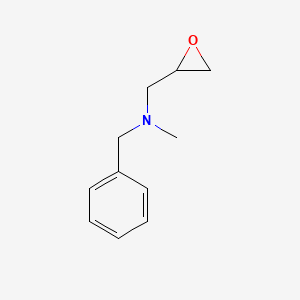

Benzyl(methyl)(oxiran-2-ylmethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12(8-11-9-13-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGKOQYNBRYUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494346 | |

| Record name | N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14321-26-7 | |

| Record name | N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine

An In-Depth Technical Guide to the Chemical Properties of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine

Introduction

N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine is a trifunctional molecule of significant interest in synthetic and medicinal chemistry. Integrating a reactive epoxide (oxirane) ring, a nucleophilic tertiary amine, and a sterically influential N-benzyl group, this compound serves as a versatile building block for the synthesis of complex molecular architectures. The inherent strain of the three-membered epoxide ring makes it a potent electrophile, susceptible to ring-opening reactions by a wide array of nucleophiles. This reactivity, coupled with the directing and catalytic potential of the adjacent tertiary amine, allows for the regioselective and stereoselective construction of valuable scaffolds, particularly β-amino alcohols, which are prevalent in numerous biologically active compounds.

This guide provides a comprehensive analysis of the chemical properties, reactivity, synthesis, and analytical characterization of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical entity. The structural and key identifiers for N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |

| Molecular Formula | C₁₁H₁₅NO | |

| SMILES | CN(CC1CO1)CC2=CC=CC=C2 | |

| InChI Key | CXGKOQYNBRYUFC-UHFFFAOYSA-N |

The physicochemical properties of a compound govern its behavior in various chemical and biological systems, influencing solubility, reactivity, and pharmacokinetic profiles.

| Property | Predicted Value | Source |

| Molecular Weight | 177.24 g/mol | |

| Monoisotopic Mass | 177.11537 Da | |

| XlogP | 1.5 |

Core Reactivity: The Epoxide Ring-Opening Mechanism

The dominant chemical feature of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine is the highly strained oxirane ring. This strain (approximately 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions.[1] The reaction mechanism and resulting regiochemistry are critically dependent on the reaction conditions, specifically the pH.[2][3]

Mechanism Under Basic or Neutral Conditions (SN2 Pathway)

Under basic or neutral conditions, a nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to the absence of acid to protonate the epoxide oxygen, the oxygen acts as a poor leaving group (as an alkoxide). Consequently, the reaction proceeds via a classic SN2 mechanism, where the nucleophile's approach and the C-O bond cleavage are concerted.

Causality of Regioselectivity: In an SN2 reaction, steric hindrance is the controlling factor. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[2][3][4] For N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine, the attack occurs at the terminal methylene carbon (C3) of the oxirane ring.

Mechanism Under Acidic Conditions (SN1/SN2 Hybrid Pathway)

In an acidic environment, the epoxide oxygen is first protonated, converting it into a good leaving group (a hydroxyl group). This activation weakens the C-O bonds. The subsequent nucleophilic attack exhibits characteristics of both SN1 and SN2 mechanisms.[3] The C-O bond to the more substituted carbon begins to break, developing a partial positive charge (δ+) on that carbon.

Causality of Regioselectivity: The reaction is governed by electronic effects. The nucleophile preferentially attacks the carbon atom that can better stabilize the developing positive charge.[3][4] In this case, the attack occurs at the more substituted methine carbon (C2) of the oxirane ring. This pathway leads to the formation of a different constitutional isomer compared to the basic pathway.

Caption: Regioselective control of epoxide ring-opening based on reaction conditions.

The ability to control the site of nucleophilic attack by simply tuning the pH makes this compound a powerful tool for generating molecular diversity from a single precursor.[5][6]

Synthesis and Purification

The synthesis of N-substituted oxiranes like the title compound is typically achieved through the nucleophilic substitution of an epihalohydrin with a corresponding amine.

General Synthetic Protocol

A common and efficient route involves the reaction of N-methylbenzylamine with epichlorohydrin under basic conditions. The base serves to deprotonate the secondary amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Methodology

-

Step 1: Reaction Setup: To a stirred solution of N-methylbenzylamine (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent (e.g., acetonitrile) at 0 °C, add epichlorohydrin (1.1 eq) dropwise.

-

Step 2: Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Workup: Upon completion, filter the reaction mixture to remove the solid base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Step 4: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Justification of Choices: Acetonitrile is chosen as a solvent because it is polar enough to dissolve the reactants but does not interfere with the reaction. The use of a base like K₂CO₃ is crucial for the in-situ formation of the more nucleophilic amine anion and for the final ring-closing step.[7]

Spectroscopic Analysis

Structural elucidation and purity assessment rely heavily on spectroscopic techniques, primarily NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While an experimental spectrum for this specific molecule is not publicly available, a predicted spectrum can be derived from its structural components and data from analogous compounds.[8]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Key Features |

| Aromatic (C₆H₅) | ~ 7.20 - 7.40 | Multiplet | 5 protons from the benzyl ring. |

| Benzyl CH₂ | ~ 3.50 - 3.60 | Singlet | A sharp singlet integrating to 2 protons. |

| Epoxide CH | ~ 2.90 - 3.10 | Multiplet | The methine proton on the epoxide ring. |

| Epoxide CH₂ (diastereotopic) | ~ 2.70 - 2.80 & ~ 2.50 - 2.60 | Doublet of Doublets (each) | Two distinct signals for the two methylene protons on the epoxide. |

| N-CH₂ (adjacent to epoxide) | ~ 2.40 - 2.60 | Multiplet | Methylene protons connecting the nitrogen to the epoxide. |

| N-CH₃ | ~ 2.20 - 2.30 | Singlet | A sharp singlet integrating to 3 protons for the methyl group. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (ipso-C) | ~ 138 - 140 |

| Aromatic (ortho, meta, para-C) | ~ 127 - 130 |

| Benzyl CH₂ | ~ 61 - 63 |

| N-CH₂ (adjacent to epoxide) | ~ 58 - 60 |

| Epoxide CH | ~ 51 - 53 |

| Epoxide CH₂ | ~ 45 - 47 |

| N-CH₃ | ~ 42 - 44 |

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum would include:

-

~3030 cm⁻¹: Aromatic C-H stretch.

-

~2950-2800 cm⁻¹: Aliphatic C-H stretch.

-

~1250 cm⁻¹: Asymmetric C-O-C stretch (characteristic of the epoxide ring).

-

~840 cm⁻¹: Symmetric C-O-C stretch (ring breathing).

-

~1150 cm⁻¹: C-N stretch.

Applications in Research and Drug Development

The primary utility of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine lies in its role as a precursor for libraries of β-amino alcohols. The controlled ring-opening with various nucleophiles (amines, thiols, alcohols, etc.) allows for the rapid generation of diverse structures.[5][6] These products can be screened for biological activity, as the β-amino alcohol motif is a key pharmacophore in many pharmaceuticals, including beta-blockers and certain antivirals.

Safety and Handling

-

Toxicity: Tertiary amines and epoxides should be handled with care. N-Methylbenzylamine, a related precursor, is considered harmful.[9]

-

Reactivity: As a strained-ring compound, it is highly reactive and should be stored in a cool, dark place under an inert atmosphere to prevent polymerization or degradation.[9]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine is a molecule defined by the reactivity of its epoxide ring. The predictable and controllable nature of its ring-opening reactions, governed by the choice of acidic or basic conditions, makes it an invaluable tool for synthetic chemists. Its ability to serve as a scaffold for generating diverse β-amino alcohols underscores its potential in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full synthetic potential.

References

-

Title: Ring-opening mechanism of epoxides with alcohol and tertiary amines.[10][11] Source: RSC Publishing URL: [Link]

-

Title: Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.[5] Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: 18.6: Reactions of Epoxides - Ring-opening.[4] Source: Chemistry LibreTexts URL: [Link]

-

Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.[6] Source: Journal of Synthetic Chemistry URL: [Link]

-

Title: Benzyl(methyl)[(oxiran-2-yl)methyl]amine (C11H15NO).[12] Source: PubChemLite URL: [Link]

-

Title: N-benzyl-N-methyl-1-phenylmethanamine | C15H17N | CID 21583.[13] Source: PubChem URL: [Link]

-

Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.[7] Source: ResearchGate URL: [Link]

-

Title: Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol - Supporting Information.[14] Source: Supporting Information URL: [Link]

-

Title: Reactions of Epoxides.[2] Source: Reactory URL: [Link]

-

Title: Oxetanes: formation, reactivity and total syntheses of natural products.[1] Source: Beilstein Journals URL: [Link]

-

Title: 9.6. Epoxide reactions.[3] Source: Organic Chemistry 1: An open textbook - Lumen Learning URL: [Link]

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. Reactions of Epoxides | Reactory [reactory.app]

- 3. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. jsynthchem.com [jsynthchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

- 10. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pure.psu.edu [pure.psu.edu]

- 12. PubChemLite - Benzyl(methyl)[(oxiran-2-yl)methyl]amine (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 13. N-benzyl-N-methyl-1-phenylmethanamine | C15H17N | CID 21583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

Benzyl(methyl)(oxiran-2-ylmethyl)amine CAS number and molecular formula

An In-Depth Technical Guide to Benzyl(methyl)(oxiran-2-ylmethyl)amine

Abstract

This technical guide provides a comprehensive overview of this compound, a tertiary amine incorporating a reactive oxirane (epoxide) moiety. This document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's core identifiers, physicochemical properties, synthetic pathways, and spectroscopic characterization. A significant focus is placed on the compound's reactivity, particularly the nucleophilic ring-opening of the epoxide, which establishes it as a versatile synthetic intermediate. Its potential applications as a building block in medicinal chemistry are explored, contextualized by the prevalence of benzylamine and methyl groups in approved pharmaceuticals. The guide concludes with essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting. All technical claims are substantiated with citations to authoritative sources.

Introduction

This compound is a unique chemical entity that combines the structural features of a tertiary amine with the high reactivity of an epoxide ring. The presence of the N-benzyl and N-methyl groups provides specific steric and electronic properties, while the terminal oxirane serves as a potent electrophilic site. This combination makes the molecule a valuable and versatile building block, or synthon, in organic synthesis. The epoxide ring can be readily opened by a wide range of nucleophiles, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. This reactivity is particularly relevant in the field of drug discovery, where the benzylamine scaffold is a well-established motif in numerous clinically approved therapeutic agents.[1][2] This guide aims to provide a detailed technical foundation for understanding and utilizing this compound in research and development endeavors.

Compound Identification and Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below. These data are essential for accurate sourcing, handling, and experimental design.

| Identifier | Value | Source |

| CAS Number | 14321-26-7 | [3][4] |

| Molecular Formula | C₁₁H₁₅NO | [5] |

| IUPAC Name | N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine | [5] |

| Molecular Weight | 177.25 g/mol | [4] |

| Monoisotopic Mass | 177.11537 Da | [5] |

| Predicted XlogP | 1.5 | [5] |

| InChI Key | CXGKOQYNBRYUFC-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via the nucleophilic substitution reaction between N-methylbenzylamine and an electrophilic three-carbon epoxide precursor, such as 2-(chloromethyl)oxirane (commonly known as epichlorohydrin).

Synthetic Rationale and Mechanism

The core of this synthesis is an N-alkylation reaction. The secondary amine, N-methylbenzylamine, acts as the nucleophile. For the reaction to proceed efficiently, a base is required to deprotonate the amine, increasing its nucleophilicity. The resulting anion then attacks the primary carbon of 2-(chloromethyl)oxirane, displacing the chloride leaving group in an Sₙ2 reaction. The choice of a non-protic solvent is crucial to prevent unwanted side reactions, such as the opening of the epoxide ring by the solvent itself. This pathway provides a direct and reliable method for constructing the target molecule.[6]

Experimental Protocol: Synthesis

-

1. Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-methylbenzylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

-

2. Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the amine anion.

-

3. Alkylation: Slowly add 2-(chloromethyl)oxirane (1.1 equivalents) to the reaction mixture dropwise. The temperature should be monitored and controlled, as the reaction may be exothermic.

-

4. Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) until completion. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

5. Workup and Isolation: Upon completion, cool the reaction to room temperature and quench by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

6. Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for spectroscopic characterization.

Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the reactivity of its epoxide ring.

Core Reactivity: Epoxide Ring-Opening

The three-membered oxirane ring is highly strained and, therefore, susceptible to ring-opening reactions by nucleophiles. The attack typically occurs at the less sterically hindered primary carbon (C3), following an Sₙ2 mechanism. This reaction is highly regioselective and results in the formation of a secondary alcohol. A vast array of nucleophiles can be employed, including:

-

Amines: To form amino alcohols.

-

Alcohols/Phenols: To form ether alcohols.

-

Thiols: To form thioether alcohols.

-

Azides: To form azido alcohols, which can be further reduced to amines.

This predictable and versatile reactivity allows the compound to serve as a key intermediate for introducing a 1-amino-3-alkoxy (or thioalkoxy, etc.)-propan-2-ol moiety into a target molecule.

Role in Drug Design and Development

The structural components of this compound are highly relevant in medicinal chemistry.

-

Benzylamine Moiety: The benzylamine scaffold is a privileged structure found in many FDA-approved drugs, contributing to interactions with biological targets through pi-stacking, hydrophobic, and hydrogen bonding interactions. [1][2]* Methyl Group: The N-methyl group can be critical for modulating a molecule's physicochemical properties. It can increase lipophilicity, block metabolic degradation at the nitrogen, and fine-tune the basicity of the amine, all of which can impact pharmacodynamic and pharmacokinetic profiles. [7]* Oxirane Precursor: The epoxide serves as a handle to build out more complex structures. The resulting secondary alcohol from ring-opening provides a new site for hydrogen bonding or further chemical modification, enabling the exploration of structure-activity relationships (SAR) during lead optimization. For instance, this synthon could be used in the synthesis of beta-blocker analogues or other pharmacologically active agents.

Epoxide Ring-Opening Reaction Diagram

Caption: Regioselective nucleophilic opening of the epoxide ring.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper safety protocols are mandatory when handling this compound. The following guidelines are based on the known hazards of its constituent functional groups (tertiary amines and epoxides).

-

Hazard Identification:

-

Skin and Eye Damage: Amines and epoxides are often corrosive or severe irritants. The compound is expected to cause skin burns and serious eye damage upon contact. [8][9][10] * Toxicity: May be harmful if swallowed or inhaled. [11] * Respiratory Irritation: Vapors or mists may cause respiratory irritation. [8]* Handling and Personal Protective Equipment (PPE):

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. [8] 2. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [10][11] 3. Avoid all contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [8][10] 4. Wash hands thoroughly after handling. [8]* Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8] 2. Keep away from sources of ignition, heat, and direct sunlight. [8] 3. Store separately from incompatible materials such as strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents. [8]* Disposal:

-

Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.

-

Conclusion

This compound is a synthetically valuable molecule characterized by its unique combination of a tertiary amine and a reactive epoxide ring. Its straightforward synthesis and the predictable reactivity of the oxirane group make it an important intermediate for constructing more complex molecules, particularly within the context of pharmaceutical research and drug development. The structural motifs it contains are directly relevant to the design of bioactive compounds. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, enables its effective and safe application in the laboratory.

References

-

PubChemLite. Benzyl(methyl)[(oxiran-2-yl)methyl]amine (C11H15NO). Available from: [Link]

-

ResearchGate. Synthesis, structure, and transformations of N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines. Available from: [Link]

-

Matrix Fine Chemicals. BENZYL(METHYL)AMINE | CAS 103-67-3. Available from: [Link]

- Google Patents. CN112028870A - Compound with benzyloxy aromatic ring structure, preparation method and application thereof.

-

US EPA. 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- - Substance Details - SRS. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

SpectraBase. (2S,1'S,3'R)-BENZYL-(METHYL)-[2-PHENYL-2-(3'-PHENYLOXIRAN-2'-YL)-ETHYL]-AMINE. Available from: [Link]

-

PubChem. Oxirane, 2-methyl-2-(phenylmethyl)-. Available from: [Link]

-

Wikipedia. Benzylamine. Available from: [Link]

-

PubMed. [Application of methyl in drug design]. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. Available from: [Link]

-

ResearchGate. (A) Selected benzyl amine-containing examples of FDA-approved... Available from: [Link]

-

Georganics. (R)-(-)-2-(Benzyloxymethyl)-oxirane. Available from: [Link]

-

NIST WebBook. Benzenemethanamine, N-methyl-. Available from: [Link]

-

The Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available from: [Link]

-

MDPI. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Available from: [Link]

-

ResearchGate. Drugs containing benzyl amine moiety. Available from: [Link]

-

PMC - NIH. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. arctomsci.com [arctomsci.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. PubChemLite - Benzyl(methyl)[(oxiran-2-yl)methyl]amine (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Documents [merckmillipore.com]

- 10. echemi.com [echemi.com]

- 11. alkylamines.com [alkylamines.com]

Spectroscopic Characterization of Benzyl(methyl)(oxiran-2-ylmethyl)amine: A Technical Guide

Introduction

Benzyl(methyl)(oxiran-2-ylmethyl)amine (CAS 14321-26-7) is a tertiary amine containing a benzyl group, a methyl group, and a reactive oxirane (epoxide) moiety.[1][2] This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry and a potential intermediate in the development of pharmaceutical agents. The oxirane ring, in particular, is susceptible to nucleophilic attack, allowing for the introduction of diverse functionalities.

Accurate structural elucidation and purity assessment are critical in any chemical research or drug development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound.

Due to the limited availability of public domain experimental spectra for this specific compound, this guide will leverage a combination of high-quality predicted data and experimental data from closely related structural analogs. This approach provides a robust framework for researchers to interpret their own experimental findings.

Molecular Structure and Key Features

The structure of this compound presents several distinct regions that will give rise to characteristic spectroscopic signals. Understanding these regions is the first step in spectral interpretation.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility and accurate interpretation.

Caption: Plausible mass spectral fragmentation pathways for this compound.

-

Benzylic Cleavage: The most prominent fragmentation is often the loss of a benzyl radical to form other fragments, or the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z = 91. This is a very common fragment for benzyl-containing compounds. [3][4]2. Alpha-Cleavage: Cleavage of the bond between the nitrogen and the methylene bridge to the oxirane ring would result in the loss of a C₃H₅O radical, leading to a fragment at m/z = 120 ([C₈H₁₀N]⁺).

Conclusion

This technical guide outlines the expected spectroscopic characteristics of this compound based on predictive methods and data from analogous structures. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups like the benzene ring and the epoxide. Mass spectrometry corroborates the molecular weight and offers insight into the molecule's stability and fragmentation patterns, with the tropylium ion at m/z 91 being a key diagnostic peak. Researchers synthesizing or utilizing this compound can use this guide as a reference for interpreting their own analytical data, ensuring the structural integrity and purity of their material.

References

- Vertex AI Search. (2024).

- The Royal Society of Chemistry. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine.

- Various Authors. (n.d.).

- PubChem. (n.d.). Benzyl(methyl)[(oxiran-2-yl)methyl]amine (C11H15NO).

- The Royal Society of Chemistry. (2021).

- ChemicalBook. (n.d.). N-Benzyl-N-methylethanolamine(101-98-4) 13C NMR spectrum.

- SpectraBase. (n.d.). (2S,1'S,3'R)-BENZYL-(METHYL)-[2-PHENYL-2-(3'-PHENYLOXIRAN-2'-YL)-ETHYL]-AMINE.

- PubChem. (n.d.). Oxirane, 2-methyl-2-(phenylmethyl)-.

- Various Authors. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)

- The Royal Society of Chemistry. (n.d.). Supplementary Info for RSC adv. after corrections.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- ChemicalBook. (n.d.). N-Benzyl-N-methylethanolamine(101-98-4)IR1.

- SpectraBase. (n.d.). N-benzylmethylamine - Optional[13C NMR] - Chemical Shifts.

- CymitQuimica. (n.d.). Benzyl(methyl)[(oxiran-2-yl)methyl]amine.

- NIST. (n.d.). Benzenemethanamine, N-methyl-.

- NIST. (n.d.). N-Benzyl-N-methylaniline.

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). N-Methylbenzylamine(103-67-3) IR Spectrum.

- NIST. (n.d.). Benzenemethanamine, N-methyl- Mass Spectrum.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Elsevier Ltd. (2006). Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes.

- National Center for Biotechnology Information. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)

- U.S. Environmental Protection Agency. (n.d.). 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl-.

- MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides.

- NIST. (n.d.). Benzylamine Mass Spectrum.

- Arctom. (n.d.). CAS NO. 14321-26-7 | benzyl(methyl)[(oxiran-2-yl)

- University of Groningen. (2015).

Sources

The Definitive Guide to Crystal Structure Analysis of Benzyl(methyl)(oxiran-2-ylmethyl)amine Derivatives: From Crystallization to In Silico Insights

Foreword: Unveiling the Molecular Architecture of a Promising Scaffold

In the landscape of modern drug discovery and development, a deep understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental.[1][2][3] The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties, including its interaction with therapeutic targets.[1][3] Benzyl(methyl)(oxiran-2-ylmethyl)amine and its derivatives represent a class of compounds with significant potential, incorporating a chiral epoxide, a flexible benzyl group, and a tertiary amine—all features pertinent to bioactive molecules.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for the crystal structure analysis of this promising scaffold. We will navigate the entire workflow, from the often-challenging process of obtaining high-quality single crystals to the intricacies of structure solution, refinement, and validation, culminating in the interpretation of the rich structural data obtained.

The Cornerstone of Structural Elucidation: The Art and Science of Crystallization

The journey to a crystal structure begins with the most critical and often unpredictable step: growing a single crystal suitable for X-ray diffraction.[5] For small organic molecules like this compound derivatives, the inherent conformational flexibility of the benzyl and oxiran-2-ylmethyl groups can present a significant hurdle to achieving the ordered, repeating lattice necessary for diffraction.

Foundational Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, where a solute in a supersaturated solution organizes itself into a crystalline solid.[6] The goal is to achieve this transition slowly and under conditions that favor the formation of a single, well-ordered crystal rather than an amorphous powder or a multitude of small, imperfect crystals.

Strategic Approaches to Crystallization of Benzylamine Derivatives

Given the physicochemical properties of this compound—a liquid at room temperature with moderate polarity—a variety of crystallization techniques can be employed. The choice of solvent is paramount and often requires empirical screening.

Table 1: Common Crystallization Techniques for Small Organic Molecules

| Technique | Principle | Suitability for Benzylamine Derivatives |

| Slow Evaporation | Gradually increasing the concentration of the solute by allowing the solvent to evaporate slowly. | Highly suitable. A non-volatile co-solvent can be used to control the evaporation rate. |

| Vapor Diffusion | A solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, gradually inducing supersaturation. | Excellent for small quantities. The choice of solvent/anti-solvent pair is critical. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent, allowing slow diffusion and crystallization at the interface. | Effective for compounds that are sensitive to temperature changes. |

| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization. | Applicable if the compound's solubility is sufficiently temperature-dependent. |

Experimental Protocol: Vapor Diffusion Crystallization

-

Preparation: Dissolve 5-10 mg of the purified this compound derivative in a small volume (0.1-0.5 mL) of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small, open vial.

-

Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a larger volume (1-2 mL) of a miscible "poor" solvent (an anti-solvent, e.g., hexane, pentane).

-

Incubation: Allow the sealed system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility.

-

Observation: Monitor the vial for the formation of single crystals over several days to weeks.

Illuminating the Crystal: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining its atomic structure.[5] The fundamental principle involves irradiating the crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted X-rays.[5]

The Workflow of an SCXRD Experiment

The process of data collection and structure determination follows a well-defined, albeit computationally intensive, path.

Caption: The comprehensive workflow of a single-crystal X-ray diffraction experiment.

Data Collection and Processing

Modern diffractometers automate the process of data collection, rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[7] The resulting data are then processed to determine the unit cell parameters and the intensities of each reflection.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured.[8] For small molecules, direct methods are typically successful in solving the phase problem and generating an initial electron density map.[9] This map is then interpreted to build an initial atomic model, which is subsequently refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[10]

Ensuring Scientific Rigor: The Imperative of Structure Validation

The publication of an incorrect crystal structure can have significant negative consequences for the scientific community. Therefore, rigorous validation of the final structural model is a non-negotiable step in the analytical process.

The Role of Validation Software

Programs such as PLATON are indispensable tools for validating crystal structures.[11][12] They perform a series of checks on the crystallographic information file (CIF) to identify potential errors or inconsistencies.[11][12][13][14]

Table 2: Key Validation Checks Performed by PLATON

| Check Category | Description | Common Issues for Benzylamine Derivatives |

| Data Completeness and Quality | Assesses the completeness of the diffraction data and flags potential issues with data quality. | Incomplete data due to crystal decay or poor diffraction. |

| Unit Cell and Symmetry | Checks for missed symmetry elements or an incorrectly assigned space group. | Misassignment of a chiral space group for a racemic mixture. |

| Displacement Parameters | Analyzes the anisotropic displacement parameters (thermal ellipsoids) for non-positive definite values or unusual shapes. | Disordered benzyl or ethyl groups can lead to large or elongated ellipsoids. |

| Intramolecular Geometry | Checks bond lengths, angles, and torsion angles against expected values. | Unusual bond lengths in the strained oxirane ring. |

| Intermolecular Contacts | Identifies unusually short intermolecular contacts that may indicate incorrect atom assignments. | Close contacts involving hydrogen atoms that are not properly modeled. |

| Solvent Accessible Voids | Searches for empty voids in the crystal lattice that may contain disordered solvent molecules. | Potential for disordered solvent molecules if not fully removed during crystallization. |

A Self-Validating System

A robust crystallographic analysis should be a self-validating system. Any alerts generated by validation software must be carefully investigated and addressed.[11][13] This may involve re-refining the structure, collecting a new dataset, or providing a scientifically sound explanation for any unusual structural features.

Structural Insights into this compound Derivatives

While a specific crystal structure for the parent compound is not publicly available, we can infer key structural features based on related molecules and fundamental chemical principles.

Chirality and Absolute Configuration

The oxirane ring contains a chiral center, meaning that this compound exists as a pair of enantiomers. X-ray crystallography is the only technique that can unambiguously determine the absolute configuration of a chiral molecule.[15] This is typically achieved by analyzing the anomalous scattering of the X-rays, often requiring the presence of a heavier atom in the structure or the use of a specific X-ray wavelength. For chiral benzylamine derivatives, crystallization can result in either a racemic mixture in a centrosymmetric space group or spontaneous resolution into a chiral space group.[1]

Conformational Flexibility and Intermolecular Interactions

The benzyl and oxiran-2-ylmethyl groups are conformationally flexible, and their preferred orientation in the crystal lattice will be dictated by a balance of intramolecular steric effects and intermolecular interactions. The nitrogen atom can act as a hydrogen bond acceptor, and in the presence of suitable donors, N-H···N or C-H···N interactions may be observed. The aromatic ring of the benzyl group can participate in π-π stacking or C-H···π interactions, which can play a significant role in stabilizing the crystal packing.[14]

The Specter of Polymorphism

Polymorphism, the ability of a compound to crystallize in multiple different crystal forms, is a common phenomenon in small organic molecules.[6][16][17] Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and bioavailability, which is of critical importance in the pharmaceutical industry.[9][17] The potential for polymorphism in this compound derivatives should be carefully investigated through systematic crystallization screening under various conditions.

The Broader Impact: Crystal Structure Analysis in Drug Discovery

The detailed structural information obtained from X-ray crystallography is invaluable in the drug discovery process.[1][2][3] It provides a rational basis for understanding structure-activity relationships (SAR) and for designing new molecules with improved potency, selectivity, and pharmacokinetic properties.[2] The crystal structure of a this compound derivative bound to its biological target would provide a detailed roadmap for optimizing its interactions and advancing it as a potential therapeutic agent.

Caption: The central role of X-ray crystallography in the iterative cycle of drug discovery.

Conclusion: A Multidisciplinary Endeavor

The crystal structure analysis of this compound derivatives is a multidisciplinary endeavor that requires expertise in organic chemistry, crystallography, and computational chemistry. This guide has provided a comprehensive overview of the key principles and practical considerations involved in this process. By adhering to rigorous experimental protocols and validation procedures, researchers can unlock the rich structural information contained within these promising molecules, thereby accelerating their development for a wide range of applications, from novel therapeutics to advanced materials.

References

-

Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Spek, A. L. (2009). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 42(2), 344-348. [Link]

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

-

Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.). Retrieved January 16, 2026, from [Link]

-

Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Benzylamine | C6H5CH2NH2 | CID 7504. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

(A) Selected benzyl amine-containing examples of FDAapproved... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

The role of crystallography in drug design. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Polymorphism in Crystals. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

A Study on Single-Crystal Structure Validation with The Program Platon. (n.d.). JETIR. Retrieved January 16, 2026, from [Link]

-

Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. (2021). ACS Omega, 6(34), 22033–22044. [Link]

-

Polymorphism In Molecular Crystals. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. (2026). American Chemical Society. Retrieved January 16, 2026, from [Link]

-

Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. (2026). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Direct Amidation of Tertiary N-Benzylamines. (2026). American Chemical Society. Retrieved January 16, 2026, from [Link]

-

Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. Retrieved January 16, 2026, from [Link]

-

What is Single Crystal X-ray Diffraction?. (2020). YouTube. Retrieved January 16, 2026, from [Link]

-

2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl-. (n.d.). U.S. Environmental Protection Agency. Retrieved January 16, 2026, from [Link]

-

Crystal Polymorphism in Chemical Process Development. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Structures obtained from the single crystal X‐ray diffraction studies... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

x Ray crystallography. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

Sources

- 1. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - Benzyl(methyl)[(oxiran-2-yl)methyl]amine (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mt.com [mt.com]

An In-depth Technical Guide to the Thermochemical Properties of Epoxy Amine Adducts

This guide provides a comprehensive exploration of the thermochemical properties of epoxy amine adducts, designed for researchers, scientists, and professionals in drug development and advanced materials. We will delve into the fundamental principles, experimental methodologies, and structure-property relationships that govern the thermal behavior of these versatile thermosetting polymers.

Introduction: The Significance of Epoxy Amine Adducts

Epoxy-amine systems are a cornerstone of high-performance thermosets, valued for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] The formation of a three-dimensional cross-linked network through the curing reaction of an epoxy resin with an amine hardener is fundamental to their performance.[3][4] Epoxy amine adducts, which are pre-reacted products of an epoxy resin with a stoichiometric excess of an amine, offer distinct advantages in various applications.[5][6][7] These advantages include reduced volatility of the amine, improved handling safety, and tailored reactivity, making them crucial components in coatings, adhesives, and composites.[7][8] Understanding their thermochemical properties is paramount for optimizing curing processes, predicting material performance at elevated temperatures, and ensuring long-term durability.[9]

This guide will provide a detailed examination of the key thermochemical characteristics of epoxy amine adducts, focusing on the underlying chemistry and the analytical techniques used for their characterization.

Fundamentals of Epoxy-Amine Curing Chemistry

The curing of an epoxy resin with an amine hardener is a complex process involving multiple reactions.[10] The primary reaction is the nucleophilic addition of the amine groups to the epoxide rings, leading to the formation of hydroxyl groups and a cross-linked network.[3]

The reaction proceeds in stages:

-

Primary Amine Addition: The primary amine (R-NH₂) reacts with an epoxy group to form a secondary amine.[3]

-

Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and a branch point in the polymer network.[3]

-

Etherification: At elevated temperatures, the hydroxyl groups generated during the amine-epoxy reaction can catalyze the etherification reaction between epoxy groups, leading to further cross-linking.[11]

The kinetics of these reactions are influenced by factors such as the chemical structure of the epoxy and amine, the stoichiometry of the mixture, and the curing temperature.[10][12][13] The formation of a densely cross-linked network is responsible for the desirable properties of the final thermoset.[3]

Caption: Epoxy-amine addition reaction forming a cross-linked network.

Synthesis of Epoxy Amine Adducts

Epoxy amine adducts are synthesized by reacting a polyepoxide with a stoichiometric excess of a polyamine.[5] This pre-reaction step consumes some of the reactive amine hydrogens, leading to a product with a higher molecular weight and lower vapor pressure than the neat amine.

Key Synthesis Parameters:

-

Stoichiometry: A key parameter is the amine-to-epoxy ratio. A significant excess of amine ensures that the adduct remains amine-terminated and capable of further reaction with epoxy resins.[5][6]

-

Reaction Temperature: The reaction is typically initiated at a moderate temperature (e.g., 0-75°C) and may be allowed to exotherm to a higher temperature, but not exceeding a point that would cause unwanted side reactions.[5]

-

Choice of Reactants: The properties of the adduct are directly influenced by the chemical structures of the epoxy resin (e.g., Bisphenol A or F based) and the amine (aliphatic, cycloaliphatic, or aromatic).[6][9]

The synthesis of adducts allows for the modification of the curing agent's reactivity and handling characteristics. For instance, adduction can reduce the tendency for "blushing," a surface defect caused by the reaction of the amine with atmospheric carbon dioxide and moisture.

Core Thermochemical Characterization Techniques

A suite of thermal analysis techniques is employed to elucidate the thermochemical properties of epoxy amine adducts.[14][15][16] These methods provide critical data on the curing process, thermal stability, and mechanical performance at different temperatures.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for studying the thermal transitions of polymers.[17][18][19] It measures the heat flow into or out of a sample as a function of temperature or time.

Key Information Obtained from DSC:

-

Glass Transition Temperature (Tg): The Tg is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[20][21] It is a critical indicator of the degree of cure and the upper service temperature of the material.[20][21][22] The Tg is observed as a step change in the heat capacity baseline of the DSC thermogram.[23]

-

Curing Exotherm: The curing reaction of an epoxy-amine system is exothermic, releasing heat.[23] DSC can be used to measure the total heat of reaction (ΔH), which is proportional to the extent of cure. By analyzing the shape and temperature range of the exothermic peak, one can determine the onset of curing, the peak reaction temperature, and the overall cure kinetics.[24][25]

-

Residual Cure: After an initial curing cycle, a subsequent DSC scan can reveal any residual exotherm, indicating an incomplete cure.[26]

Caption: A typical DSC workflow for characterizing epoxy amine adducts.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[27][28] It is an indispensable tool for assessing the thermal stability and decomposition behavior of polymers.[29][30]

Key Information Obtained from TGA:

-

Decomposition Temperature (Td): TGA identifies the temperature at which the material begins to degrade. This is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td at 5% weight loss).[27]

-

Thermal Stability: The TGA curve provides a profile of the material's stability over a range of temperatures. A higher decomposition temperature indicates greater thermal stability.[31]

-

Compositional Analysis: TGA can be used to quantify the volatile content, polymer content, and any inorganic filler content in a formulation.[26][28]

Caption: A streamlined TGA workflow for assessing thermal stability.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory force.[4] It is particularly useful for determining the viscoelastic properties of polymers.

Key Information Obtained from DMA:

-

Glass Transition Temperature (Tg): DMA is one of the most sensitive methods for measuring Tg. The Tg can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus (E').

-

Storage Modulus (E'): This represents the elastic response of the material and is a measure of its stiffness.

-

Loss Modulus (E''): This represents the viscous response of the material and is related to its ability to dissipate energy.

-

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), tan delta is a measure of the damping properties of the material.

Structure-Property Relationships

The thermochemical properties of epoxy amine adducts are intrinsically linked to their molecular structure.[1][12][13][32]

Table 1: Influence of Molecular Structure on Thermochemical Properties

| Structural Feature | Influence on Tg | Influence on Thermal Stability | Rationale |

| Cross-link Density | Increases | Increases | A higher cross-link density restricts segmental motion, requiring more thermal energy for the glass transition and for bond scission.[3] |

| Aromaticity | Increases | Increases | The rigid nature of aromatic rings in the polymer backbone enhances stiffness and thermal stability.[9] |

| Chain Flexibility | Decreases | Decreases | Flexible aliphatic chains in the epoxy or amine component lower the Tg by allowing for easier segmental rotation. |

| Stoichiometry | Maximized at or near stoichiometric ratio | Generally follows Tg trend | An optimal stoichiometric balance ensures the most complete reaction and the formation of a well-developed network.[12][13] |

| Presence of -OH groups | Increases | Can influence | The hydroxyl groups formed during the curing reaction can participate in hydrogen bonding, which restricts chain mobility and increases the Tg. |

Experimental Protocols

Protocol: DSC Analysis of Epoxy Amine Adduct Curing and Tg

Objective: To determine the curing profile and glass transition temperature of an epoxy amine adduct system.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Microbalance

-

Epoxy amine adduct and corresponding epoxy resin

Procedure:

-

Sample Preparation (Uncured): Accurately weigh 5-10 mg of the thoroughly mixed epoxy resin and adduct into an aluminum DSC pan. Crimp the lid securely.

-

Initial DSC Scan (Curing Profile):

-

Place the sample pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above the expected final curing temperature (e.g., 250°C) at a controlled heating rate (e.g., 10°C/min).[33]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis (Curing Profile):

-

Determine the onset temperature, peak temperature, and enthalpy of the curing exotherm (ΔH_total).

-

-

Sample Preparation (Cured): Prepare a separate, larger sample of the epoxy-adduct mixture and cure it in an oven using a cure schedule determined from the initial DSC scan (e.g., cure at the peak exotherm temperature for a specified time).

-

Second DSC Scan (Tg Determination):

-

Accurately weigh 5-10 mg of the cured sample into an aluminum DSC pan and crimp the lid.

-

Perform a heat-cool-heat cycle in the DSC. For example:

-

Heat from ambient to a temperature above the expected Tg at 10°C/min.

-

Cool at 10°C/min back to ambient.

-

Reheat at 10°C/min to a temperature above the Tg.

-

-

The Tg is determined from the second heating scan, which provides a more defined transition by erasing the previous thermal history.[20]

-

-

Data Analysis (Tg):

-

Determine the midpoint of the step transition in the heat flow curve from the second heating scan. This is the glass transition temperature (Tg).

-

If a small residual exotherm is observed, the initial cure was incomplete. The enthalpy of this residual cure (ΔH_residual) can be used to calculate the degree of cure:

-

Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100

-

-

Protocol: TGA Analysis of Cured Epoxy Amine Adduct

Objective: To assess the thermal stability of a cured epoxy amine adduct.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (platinum or ceramic)

-

Microbalance

-

Cured epoxy amine adduct sample

Procedure:

-

Sample Preparation: Place a small, representative piece of the cured epoxy amine adduct (5-10 mg) into a TGA sample pan.

-

TGA Scan:

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (T_d5%).

-

Note the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

-

Record the percentage of char yield at the final temperature.

-

Conclusion

The thermochemical properties of epoxy amine adducts are critical parameters that dictate their processing and end-use performance. A thorough understanding of the underlying chemistry, coupled with the application of appropriate thermal analysis techniques such as DSC, TGA, and DMA, enables the rational design and optimization of these materials for a wide range of demanding applications. The structure-property relationships discussed herein provide a framework for tailoring the thermal behavior of epoxy amine adducts to meet specific performance requirements.

References

-

Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Structure–Properties Relationships Involved in the Embrittlement of Epoxies. (2022, November 2). MDPI. Retrieved January 17, 2026, from [Link]

-

Mechanism and Kinetics of Epoxy−Amine Cure Studied by Differential Scanning Calorimetry. (1996, February 1). ACS Publications. Retrieved January 17, 2026, from [Link]

-

A new approach to modeling the cure kinetics of epoxy/amine thermosetting resins. 2. Application to a typical system. (2018, September 11). NRC Publications Archive. Retrieved January 17, 2026, from [Link]

-

Cure kinetics of several epoxy–amine systems at ambient and high temperatures. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

Cure Kinetics and Inverse Analysis of Epoxy-Amine Based Adhesive Used for Fastening Systems. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. (n.d.). ACS Omega. Retrieved January 17, 2026, from [Link]

-

D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2021, September 17). ASTM International. Retrieved January 17, 2026, from [Link]

-

D3418 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. (2017, August 16). ASTM International. Retrieved January 17, 2026, from [Link]

-

ASTM Thermal Methods. (n.d.). TA Instruments. Retrieved January 17, 2026, from [Link]

-

Structure–Property Relationships in Epoxy-Amine Networks of Well-Controlled Architecture. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Thermal Decomposition of Epoxy Resin System Used for Filament Winding. (n.d.). AIP Publishing. Retrieved January 17, 2026, from [Link]

-

DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. (n.d.). MaTestLab. Retrieved January 17, 2026, from [Link]

-

Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. (n.d.). MaTestLab. Retrieved January 17, 2026, from [Link]

-

Thermal Analysis of Thermosets. (2016, July 25). AZoM. Retrieved January 17, 2026, from [Link]

-

Thermal Analysis of Thermosets. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]

-

Thermogravimetry Analysis of Epoxy and Unsaturated Polyester Filled With Some Agricultural Waste of Dates Palm (Phoenix dactylif). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Thermal Analysis of Polymers Selected Applications. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]

-

Thermogravimetric analysis (TGA) curves of pure epoxy and the manufactured composites. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Webinar – Thermal Analysis of Thermosets. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]

-

Characterization of Thermosets by Thermal Analysis. (2018, June 27). AZoM. Retrieved January 17, 2026, from [Link]

-

Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes. (2021, September 29). MDPI. Retrieved January 17, 2026, from [Link]

-

Curing of Solid Epoxy Resins with Dicyandiamide by DSC calorimetry. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. (2023, January 4). MDPI. Retrieved January 17, 2026, from [Link]

- Stable epoxy-amine curing agent adducts. (n.d.). Google Patents.

-

Learning about novel amine-adduct curing agents for epoxy resins: Butyl-glycidylether-modified poly(propyleneimine) dendrimers. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. (2023, March 31). E3S Web of Conferences. Retrieved January 17, 2026, from [Link]

-

Decomposition mechanisms of cured epoxy resins in near-critical water. (n.d.). Wiley Online Library. Retrieved January 17, 2026, from [Link]

-

Thermal Degradation of Epoxy Resins. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

- Epoxy-amine adduct. (n.d.). Google Patents.

-

Differential scanning calorimetry (DSC) curves of the phenolic amine/epoxy resin system. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance. (n.d.). INCURE INC. Retrieved January 17, 2026, from [Link]

-

Preparation of Amine-epoxy Adducts(AEA)/Thin Multiwalled Carbon Nanotubes (TWCNTs) Composite Particles using Dry Processes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. (2023, February 16). MDPI. Retrieved January 17, 2026, from [Link]

-

Glass transition temperature of epoxy amine coatings. (2023, May 30). European Coatings. Retrieved January 17, 2026, from [Link]

-

Tg - Glass Transition Temperature for Epoxies. (n.d.). Epoxy Technology. Retrieved January 17, 2026, from [Link]

-

Glass-transition temperature (Tg) of various particle/epoxy amine cured... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. (n.d.). PCI Magazine. Retrieved January 17, 2026, from [Link]

-

Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006, June 1). PCI Magazine. Retrieved January 17, 2026, from [Link]

-

THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. (n.d.). OSTI.GOV. Retrieved January 17, 2026, from [Link]

-

Characterization of an Epoxy Resin Compound by MDSC®. (n.d.). TA Instruments. Retrieved January 17, 2026, from [Link]

-

Innovative Epoxy-Amine Adduct Development. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

How Is DSC Used To Study Epoxy Resins? - Chemistry For Everyone. (n.d.). YouTube. Retrieved January 17, 2026, from [Link]

-

The thermal decomposition behavior and kinetics of epoxy resins cured with a novel phthalide-containing aromatic diamine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pcimag.com [pcimag.com]

- 3. Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. US4310695A - Stable epoxy-amine curing agent adducts - Google Patents [patents.google.com]

- 6. WO2022006874A1 - Epoxy-amine adduct - Google Patents [patents.google.com]

- 7. paint.org [paint.org]

- 8. scribd.com [scribd.com]

- 9. Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - INCURE INC. [incurelab.com]

- 10. Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. azom.com [azom.com]

- 15. content.e-bookshelf.de [content.e-bookshelf.de]

- 16. mt.com [mt.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. store.astm.org [store.astm.org]

- 19. en.usb-lab.com [en.usb-lab.com]

- 20. epotek.com [epotek.com]

- 21. epotek.com [epotek.com]

- 22. mdpi.com [mdpi.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Study of the curing process of epoxy-amine compositions by differential scanning calorimetry | E3S Web of Conferences [e3s-conferences.org]

- 25. researchgate.net [researchgate.net]

- 26. thermalsupport.com [thermalsupport.com]

- 27. pubs.aip.org [pubs.aip.org]

- 28. file.sdiarticle3.com [file.sdiarticle3.com]

- 29. researchgate.net [researchgate.net]

- 30. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

Biological Activity Screening of Novel Benzylamine Compounds: A Strategic Guide to Hit Identification and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylamine scaffold (C₆H₅CH₂NH₂) is a privileged motif in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] Its synthetic tractability and ability to engage in key binding interactions (hydrogen bonding, π-stacking, ionic interactions) make it a fertile starting point for designing novel therapeutics. Benzylamine derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[2][3][4]

However, the journey from a newly synthesized library of benzylamine analogues to a validated lead compound is a complex, multi-step process. A successful screening campaign is not merely a sequence of assays but an integrated strategy designed to ask the right questions at the right time. It requires a tiered approach that efficiently filters large compound sets, characterizes the mechanism of action for initial "hits," and prioritizes candidates with the most promising therapeutic potential.

This guide provides a comprehensive, field-proven framework for the biological activity screening of novel benzylamine compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating systems for data integrity, and ground our methodologies in authoritative scientific literature.

Part 1: Foundational Steps - Compound Management and In Silico Profiling

Before any wet-lab experiments commence, a robust foundation must be laid. This involves meticulous compound management and leveraging computational tools to predict the potential liabilities and drug-like properties of the newly synthesized library.

Compound Library Preparation and Quality Control

The integrity of your screening data is directly dependent on the quality of your compound library.

-

Solubilization: Most benzylamine derivatives are soluble in dimethyl sulfoxide (DMSO). Prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% DMSO.

-

Purity Assessment: Confirm the purity of each compound using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A purity level of >95% is the accepted standard for primary screening.

-

Storage: Store stock solutions in tightly sealed containers at -20°C or -80°C to prevent degradation and solvent evaporation. Minimize freeze-thaw cycles.

In Silico ADME and Druggability Assessment

Computational, or in silico, models provide an early, cost-effective method to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound.[5][6] This initial assessment helps flag compounds that are unlikely to become viable drugs, regardless of their biological activity.

Rationale: A compound with spectacular in vitro potency is useless if it cannot reach its target in the body. Early ADME prediction helps to de-risk a project by identifying potential pharmacokinetic challenges.[7][8] Machine learning frameworks can now predict PK profiles with reasonable accuracy based on chemical structure alone.[6][9]

Key Parameters for Evaluation:

-

Lipinski's Rule of Five: A widely used guideline to assess druglikeness.

-

Topological Polar Surface Area (TPSA): Predicts drug absorption and brain penetration.

-

Predicted Solubility (LogS): Poor solubility can hinder absorption and formulation.

-

Blood-Brain Barrier (BBB) Permeability: Crucial for compounds targeting the central nervous system (CNS).

-

CYP450 Inhibition Prediction: Predicts potential for drug-drug interactions.

Several software platforms (e.g., SwissADME, Schrödinger Suite, StarDrop) can perform these calculations.[10][11]

Part 2: The Screening Cascade - A Tiered Approach

A tiered or cascaded screening approach is the most efficient method for evaluating a new compound library. It begins with broad, high-throughput assays to identify any form of bioactivity and progressively moves towards more specific, complex, and lower-throughput assays to characterize the mechanism of action.

Caption: A tiered screening cascade for novel benzylamine compounds.

Tier 1: Primary Screening - Casting a Wide Net

The goal of Tier 1 is to rapidly and cost-effectively identify compounds that exhibit any significant biological activity from the entire library.

Rationale: This assay serves a dual purpose. Firstly, it identifies compounds with potential as anticancer agents.[4] Secondly, it provides a crucial baseline of general toxicity, which is essential for interpreting results from other assays. A compound that inhibits a bacterial enzyme but is also highly toxic to mammalian cells has a poor therapeutic window. The MTT and XTT assays are colorimetric methods widely used to measure cellular metabolic activity, which serves as an indicator of cell viability.[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity [14]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[13] Also include a non-cancerous cell line (e.g., HEK293) to assess selectivity.[14] Incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the benzylamine compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO, final concentration <0.5%) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).

Data Presentation: Example Cytotoxicity Data

| Compound ID | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |

| BZA-001 | MCF-7 | 8.4 | 5.2 |

| BZA-001 | HEK293 | 43.7 | - |

| BZA-002 | MCF-7 | > 100 | - |

| BZA-002 | HEK293 | > 100 | - |

| Doxorubicin | MCF-7 | 0.5 | 8.0 |

| Doxorubicin | HEK293 | 4.0 | - |

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Rationale: Benzylamine derivatives have shown promise as antibacterial and antifungal agents. A primary screen against a panel of clinically relevant microorganisms can identify compounds with potential as novel anti-infectives. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15]